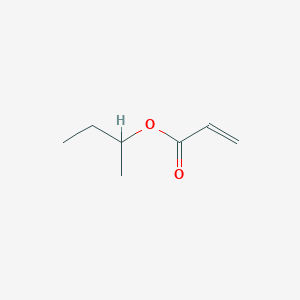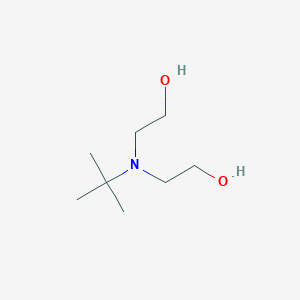
N-tert-Butyldiethanolamine
Übersicht
Beschreibung
N-tert-Butyldiethanolamine: is a tertiary amine with the chemical formula C8H19NO2 N-N-tert-Butyldiethanolamine or N-tert-Butyl-2,2’-iminodiethanol . This compound is characterized by its two hydroxyl groups and a tertiary butyl group attached to the nitrogen atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyldiethanolamine typically involves the reaction of tert-butylamine with ethylene oxide. The process can be summarized as follows:
Catalyst Addition: A catalyst is added to a reactor, and the air in the reactor is replaced with nitrogen.
Vacuum and Temperature Control: The reactor is vacuumized to a pressure between -0.1MPa and -0.03MPa, and the temperature is raised to 50-160°C.
Reaction: Metered tert-butylamine is added, followed by the slow addition of metered ethylene oxide, ensuring the temperature remains between 50°C and 160°C. The pressure is maintained at 0-0.8MPa until the reaction is complete.
Post Treatment and Purification: The mixture is subjected to post-treatment and purification to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield, better product quality, and cost-effectiveness. The use of appropriate catalysts and controlled reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Oxides and ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyldiethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of corrosion inhibitors, surfactants, and polyurethane foams
Wirkmechanismus
The mechanism of action of N-tert-Butyldiethanolamine involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow it to form hydrogen bonds and coordinate with metal ions. In corrosion inhibition, for example, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation .
Vergleich Mit ähnlichen Verbindungen
- N-Butyldiethanolamine
- N-Methyldiethanolamine
- N-Ethyldiethanolamine
- 2-(Dibutylamino)ethanol
- Triethanolamine
Comparison: N-tert-Butyldiethanolamine is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and solubility. Compared to similar compounds, it offers better performance in specific applications like corrosion inhibition and as a ligand in coordination chemistry .
Eigenschaften
IUPAC Name |
2-[tert-butyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGXOOOMKCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029230 | |
| Record name | tert-Butyldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-93-2 | |
| Record name | tert-Butyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyldiethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1,1-dimethylethyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUZ7LWS39G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: tert-Butyldiethanolamine has proven to be a versatile ligand in constructing polynuclear metal complexes with interesting magnetic properties. For example, researchers have synthesized a hexanuclear complex, [Cu4Fe2(OH)(Piv)4(tBuDea)4Cl]·0.5CH3CN [], utilizing tert-butyldiethanolamine. This complex features an unusual M6(μ-X)7(μ3-X)2 core, highlighting the ligand's ability to facilitate the formation of intricate molecular architectures [].
A: Yes, several studies demonstrate the catalytic activity of metal complexes containing tert-butyldiethanolamine. For instance, the aforementioned hexanuclear copper-iron complex [] effectively catalyzes the mild oxidation of cyclohexane with H2O2, yielding cyclohexanol and cyclohexanone []. Additionally, this complex has shown promising activity in catalyzing the amidation of cyclohexane with benzamide [].
A: The magnetic properties of these complexes are highly dependent on the metal ions and their specific coordination environment. For example, the hexanuclear copper-iron complex [] exhibits antiferromagnetic coupling between the metal centers []. In contrast, a different study reported the synthesis of a series of pentanuclear Co(II) clusters incorporating tert-butyldiethanolamine and pivalic acid []. Interestingly, the magnetic behavior of these clusters, specifically their single-molecule magnet (SMM) characteristics, could be fine-tuned by modifying the ligand shell around the Co(II) ions [].
A: tert-Butyldiethanolamine has been investigated in the development of new materials with potential applications in various fields. One notable example is its use in synthesizing Zn2+-trimesate metal-organic frameworks (MOFs) []. These MOFs, with their porous structures and high solvent-accessible areas, hold promise for applications such as gas storage and separation [].
A: While the provided research excerpts don't delve deeply into the thermal properties of all synthesized complexes, one study [] specifically investigates the thermal behavior of a tert-butyldiethanolamine derivative, 2,2′-(tert-butylimino)diethanol, reacting with various phosphorus(III)-containing heterocycles []. Understanding the thermal stability and reactivity of such compounds is crucial for optimizing their synthesis and exploring their potential applications in areas requiring specific temperature conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


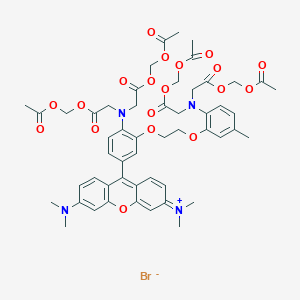
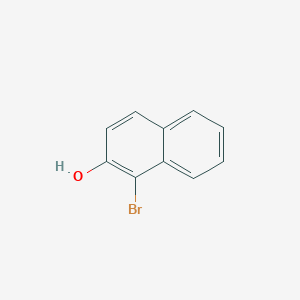
![3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)](/img/structure/B146048.png)



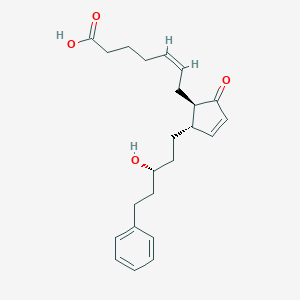

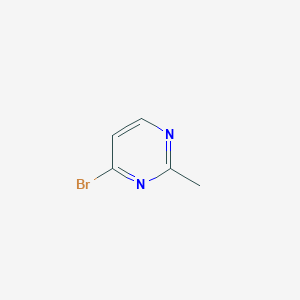


![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)

